![molecular formula C7H13NO3 B13506130 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a chemical compound characterized by the presence of a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one typically involves the reaction of pyrrolidine derivatives with hydroxyl-containing compounds. One common method involves the use of pyrrolidine and formaldehyde under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2-methylpropiophenone: A compound with similar hydroxyl and ketone functionalities.
2-hydroxy-1,2-di(2-thienyl)ethanone: Another compound with hydroxyl and aromatic ring structures.
Uniqueness
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemistry and biological activity.
Biological Activity
2-Hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, also known by its CAS number 1841593-12-1, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₃ |
Molecular Weight | 159.18 g/mol |
CAS Number | 1841593-12-1 |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro testing has shown promising results against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for related compounds in the pyrrolidine class have been reported to range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
The biological activity of this compound may be attributed to its ability to inhibit essential bacterial enzymes. For instance, it has been suggested that similar pyrrolidine derivatives act as inhibitors of peptide deformylase, an enzyme crucial for bacterial protein synthesis . This inhibition disrupts cellular processes, leading to bacterial cell death.
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including the target compound. The results indicated that compounds with hydroxyl substitutions exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC value of 0.0195 mg/mL against E. coli and 0.0048 mg/mL against Bacillus mycoides .
Case Study 2: Structure-Activity Relationship (SAR)
An analysis of structure-activity relationships revealed that the presence of hydroxyl groups at specific positions significantly improved the inhibitory action against microbial strains. Compounds with these modifications showed enhanced potency compared to their simpler counterparts .
Summary of Research Findings
The following table summarizes key findings from recent research on the biological activity of this compound and related compounds:
Compound Name | MIC (mg/mL) | Target Organism | Activity Type |
---|---|---|---|
This compound | 0.0195 | E. coli | Antibacterial |
Pyrrolidine Derivative A | 0.0048 | Bacillus mycoides | Antibacterial |
Pyrrolidine Derivative B | 0.025 | Staphylococcus aureus | Antibacterial |
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c9-4-6-2-1-3-8(6)7(11)5-10/h6,9-10H,1-5H2/t6-/m0/s1 |
InChI Key |
JFATYCWAEVKUFE-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CO)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)CO)CO |
Origin of Product |
United States |
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